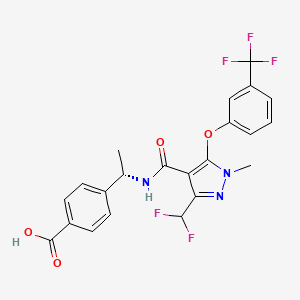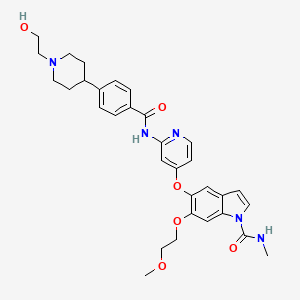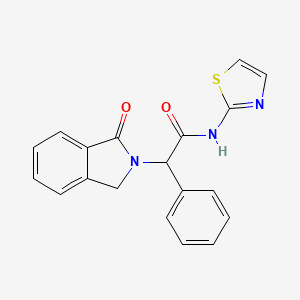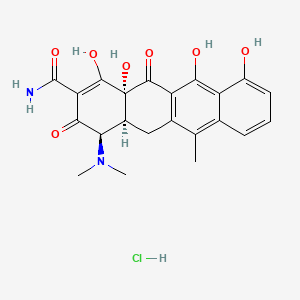
endo-BCN-PEG2-alcohol
Overview
Description
“endo-BCN-PEG2-alcohol” is a PEG-based PROTAC linker . It is a click chemistry reagent that contains a BCN group . This BCN group is very reactive with azide-tagged molecules . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .
Synthesis Analysis
The “endo-BCN-PEG2-alcohol” can be used in the synthesis of PROTACs . It contains a BCN group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .Molecular Structure Analysis
The molecular formula of “endo-BCN-PEG2-alcohol” is C17H27NO5 . It has a molecular weight of 325.4 g/mol .Chemical Reactions Analysis
The BCN group in “endo-BCN-PEG2-alcohol” can react with azide-tagged biomolecules . This reaction is known as strain-promoted alkyne-azide cycloaddition (SPAAC) .Physical And Chemical Properties Analysis
The physical and chemical properties of “endo-BCN-PEG2-alcohol” are as follows :Scientific Research Applications
Click Chemistry Reagent
“endo-BCN-PEG2-alcohol” is a click chemistry reagent . It contains a bicyclononyne (BCN) group that is highly reactive with azide-tagged molecules . This property makes it useful in click chemistry, a powerful tool for bioconjugation, material science, and drug discovery .
PEG Linker
The compound serves as a PEG (Polyethylene Glycol) linker . PEG linkers are used to increase the solubility, stability, and half-life of drugs and biotherapeutics .
PROTAC Linker
“endo-BCN-PEG2-alcohol” can be used as a PROTAC (Proteolysis Targeting Chimera) linker . PROTACs are a new class of drugs that work by recruiting an E3 ubiquitin ligase to degrade a specific protein target .
Synthesis of Bioconjugates
The hydroxyl group in “endo-BCN-PEG2-alcohol” enables further derivatization or replacement with other reactive functional groups . This makes it useful in the synthesis of bioconjugates, which are used in various fields such as diagnostics, therapeutics, and biological research .
Drug Delivery Systems
The compound’s properties make it suitable for use in drug delivery systems . Its PEG linker can improve the pharmacokinetics of drugs, and its click chemistry reactivity allows for the attachment of various drug molecules .
Material Science
In material science, “endo-BCN-PEG2-alcohol” can be used to functionalize surfaces or create hydrogels . The BCN group can react with azide-functionalized materials in a copper-free click reaction, allowing for precise control over material properties .
Mechanism of Action
“endo-BCN-PEG2-alcohol” is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Safety and Hazards
The safety data sheet suggests respiratory precaution, hand precaution, skin protection, and eye protection when handling "endo-BCN-PEG2-alcohol" . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .
Future Directions
The future directions of “endo-BCN-PEG2-alcohol” are likely to be in the synthesis of PROTACs . As a click chemistry reagent, it can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups, which makes it a valuable tool in the development of targeted therapy drugs .
properties
IUPAC Name |
9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO5/c19-8-10-22-12-11-21-9-7-18-17(20)23-13-16-14-5-3-1-2-4-6-15(14)16/h14-16,19H,3-13H2,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXDOIHAKXYTET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCO)CCC#C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
endo-BCN-PEG2-alcohol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



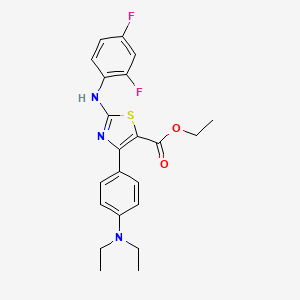
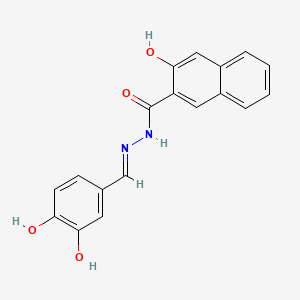
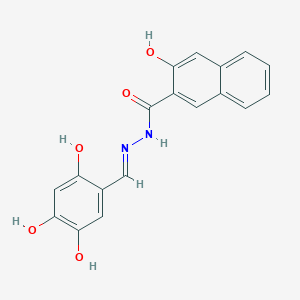


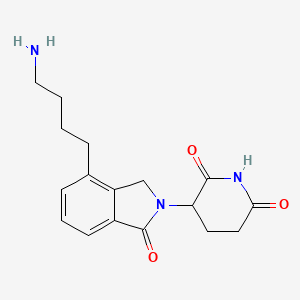

![6-(3-(Pyrrolidin-1-yl)propoxy)-2-(4-(3-(pyrrolidin-1-yl)propoxy)phenyl)benzo[d]oxazole](/img/structure/B607246.png)

